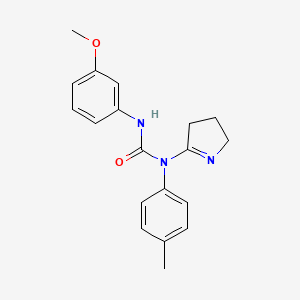

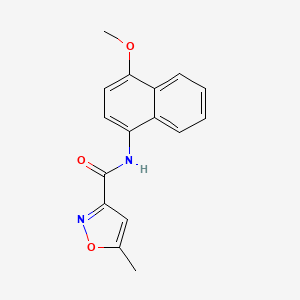

![molecular formula C14H19N5O2S B2396283 N-(2-etoxi-fenil)-2-[(4-amino-5-etil-4H-1,2,4-triazol-3-il)sulfanyl]acetamida CAS No. 877434-13-4](/img/structure/B2396283.png)

N-(2-etoxi-fenil)-2-[(4-amino-5-etil-4H-1,2,4-triazol-3-il)sulfanyl]acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole as a starting material . This compound is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis

The 1,2,4-triazole ring is a nitrogen-containing heterocycle. It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Aplicaciones Científicas De Investigación

- Los 1,2,4-triazoles, incluido nuestro compuesto, han demostrado potentes propiedades antifúngicas . Los investigadores exploran su eficacia contra infecciones fúngicas, como la candidiasis y la aspergilosis.

- Los 1,2,4-triazoles también exhiben actividad anticancerígena . Los científicos investigan su papel en la inhibición del crecimiento y la metástasis de las células cancerosas. Nuestro compuesto puede contribuir a nuevas terapias contra el cáncer.

- El andamiaje de 1,2,4-triazol tiene potencial antiviral . Los investigadores estudian compuestos como el nuestro para combatir infecciones virales, incluida la influenza y el VIH.

- Los 1,2,4-triazoles poseen efectos antiinflamatorios . Las investigaciones se centran en su capacidad para modular las respuestas inmunitarias y aliviar las condiciones inflamatorias.

- Nuestro compuesto puede exhibir propiedades antioxidantes . Los antioxidantes juegan un papel crucial en la protección de las células contra el estrés oxidativo y la prevención de enfermedades.

- Los 1,2,4-triazoles encuentran aplicaciones en células solares sensibilizadas con tintes y en la síntesis de colorantes azo dispersos heterocíclicos . Los investigadores exploran su uso en energía renovable y ciencia de materiales.

Actividad Antifúngica

Potencial Anticancerígeno

Investigación Antiviral

Propiedades Antiinflamatorias

Actividad Antioxidante

Tintes Heterocíclicos y Células Solares

Estas diversas aplicaciones resaltan la versatilidad y el potencial de este compuesto. Se necesita más investigación para comprender completamente sus mecanismos y optimizar su uso en varios contextos. 🌟

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to interact with multiple receptors and have a wide range of pharmaceutical activities .

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

It’s known that the addition of the 1,2,4-triazole nucleus to medicinal compounds can improve their pharmacokinetic properties .

Result of Action

It’s known that 1,2,4-triazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

It’s known that the stability and efficacy of 1,2,4-triazole derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound, and it has a relatively low toxicity. However, 2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide also has some limitations. It has a relatively low solubility in aqueous solutions, and it has a relatively low binding affinity for some proteins.

Direcciones Futuras

The potential applications of 2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide are numerous, and there are many possible future directions for its use. One possible future direction is the use of 2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide as a drug delivery system. Another possible future direction is the use of 2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide in the study of metal-ligand interactions. Additionally, 2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide could be used as a fluorescent probe for the study of cell signaling pathways, and as a tool for the study of membrane proteins. Finally, 2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide could be used as a tool for the study of protein-ligand interactions, and for the study of enzyme kinetics.

Métodos De Síntesis

2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide can be synthesized using a variety of methods. The most common method of synthesis involves the condensation of an ethyl 2-amino-5-ethyl-1,2,4-triazol-3-yl sulfanylacetate with an ethyl 2-ethoxyphenylacetate in the presence of a base. This reaction produces the desired product in high yields. Other methods of synthesis include the use of a Grignard reagent, a Wittig reaction, and an oxidative coupling reaction.

Propiedades

IUPAC Name |

2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2S/c1-3-12-17-18-14(19(12)15)22-9-13(20)16-10-7-5-6-8-11(10)21-4-2/h5-8H,3-4,9,15H2,1-2H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKSSSWYOHJXLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(N1N)SCC(=O)NC2=CC=CC=C2OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

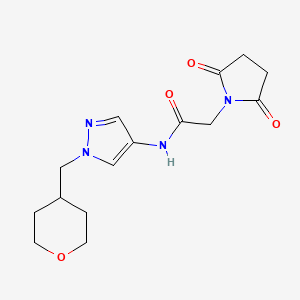

![N-mesityl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2396200.png)

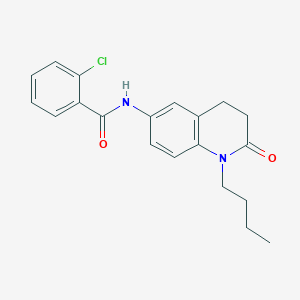

![methyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2396209.png)

![Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2396212.png)

![Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2396213.png)

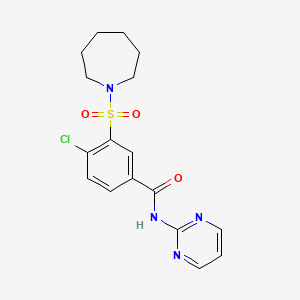

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2396215.png)

![5-benzyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2396221.png)